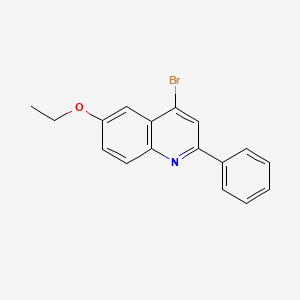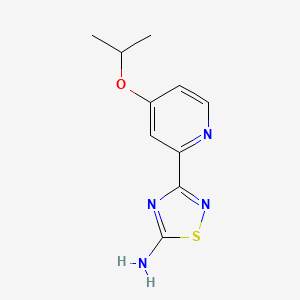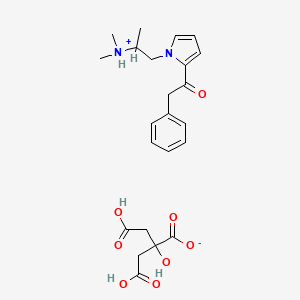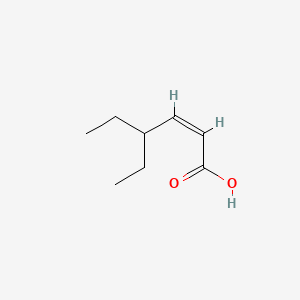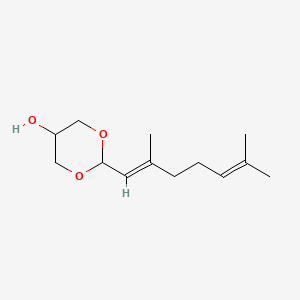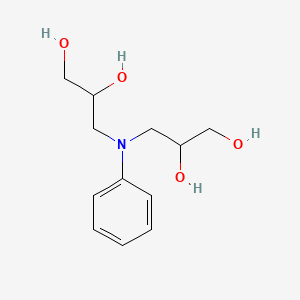
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
准备方法
The synthesis of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine typically involves the reaction of 2-methylthiazole with methylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.
科学研究应用
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a guanidine group with a thiazole ring, which may confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
1184920-54-4 |
|---|---|
分子式 |
C7H12N4S |
分子量 |
184.26 g/mol |
IUPAC 名称 |
1-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]guanidine |
InChI |
InChI=1S/C7H12N4S/c1-5-10-6(4-12-5)3-11(2)7(8)9/h4H,3H2,1-2H3,(H3,8,9) |
InChI 键 |
NWIGOYDMHXZLJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CN(C)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


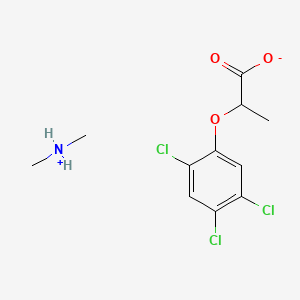

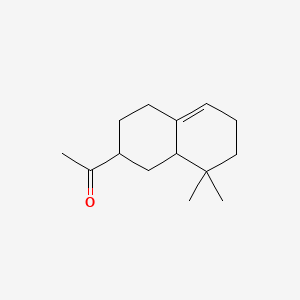

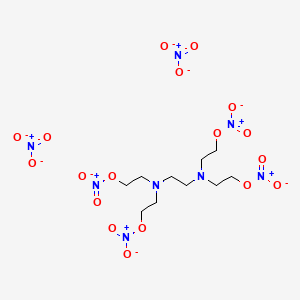
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
